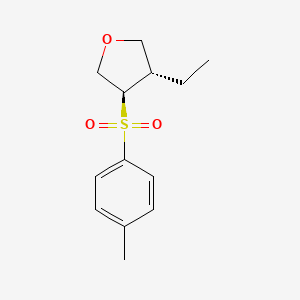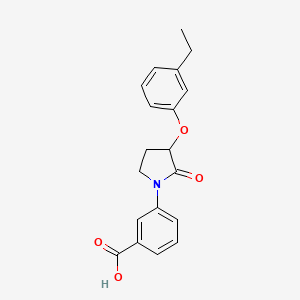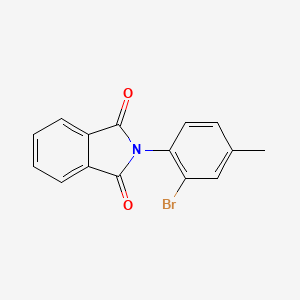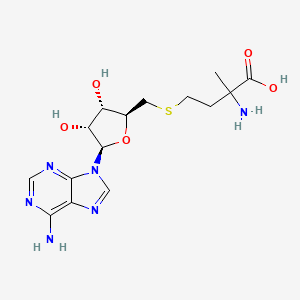
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- is a coordination compound with the molecular formula C₁₄H₂CuF₂₀O₄ and a molecular weight of 678.24 g/mol . This compound is known for its unique properties due to the presence of highly electronegative fluorine atoms, which significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- typically involves the reaction of copper(II) acetate with 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione in an appropriate solvent such as methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Cu(OAc)2+2C7H2F10O2→Cu(C7H2F10O2)2+2HOAc
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the decafluoroheptanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying copper’s role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of copper-based drugs.
Mechanism of Action
The mechanism of action of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- involves its ability to interact with various molecular targets through coordination chemistry. The copper center can form coordination bonds with electron-donating groups in target molecules, influencing their structure and reactivity. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Copper, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O’)-: This compound has similar coordination properties but differs in the ligand structure, which affects its reactivity and applications.
Copper, bis(acetylacetonato-O,O’)-: Another similar compound with acetylacetonate ligands, commonly used in various catalytic and synthetic applications.
Uniqueness
The uniqueness of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- lies in the presence of fluorine atoms in its ligands. These fluorine atoms significantly enhance the compound’s stability and reactivity, making it suitable for specialized applications in high-performance materials and advanced research.
Properties
Molecular Formula |
C14H2CuF20O4 |
|---|---|
Molecular Weight |
677.68 g/mol |
IUPAC Name |
copper;1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione |
InChI |
InChI=1S/2C7HF10O2.Cu/c2*8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12;/h2*1H;/q2*-1;+2 |
InChI Key |
QTVUTLSDFDMZDX-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)

![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)



